

Fmoc-Gln(Tmob)-OH molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-Gln(Tmob)-OH

Cat. No.: B557596

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In-Depth Technical Guide to Fmoc-Gln(Tmob)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of $N\alpha$ -Fmoc-Ny-(2,4,6-trimethoxybenzyl)-L-glutamine, commonly referred to as **Fmoc-Gln(Tmob)-OH**. This reagent is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of glutamine residues while mitigating common side reactions.

Core Data Presentation

The Tmob (2,4,6-trimethoxybenzyl) group is a highly acid-labile protecting group for the side-chain amide of glutamine. Its use is advantageous in preventing the dehydration of the amide to a nitrile and minimizing the formation of pyroglutamate during peptide synthesis. The key quantitative data for **Fmoc-Gln(Tmob)-OH** are summarized below.

Property	Value
Chemical Formula	C30H32N2O8
Molecular Weight	548.58 g/mol
Appearance	White to off-white solid
Purity	Typically >98%

Note: The molecular weight and formula are calculated based on the addition of the Tmob protecting group to Fmoc-Gln-OH.

Experimental Protocols

A standard experimental protocol for the incorporation of **Fmoc-Gln(Tmob)-OH** into a growing peptide chain during solid-phase peptide synthesis is detailed below. This protocol is based on established methods for Fmoc-SPPS.

Materials:

- **Fmoc-Gln(Tmob)-OH**
- Peptide synthesis resin (e.g., Rink Amide, Wang)
- Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% in DMF
- Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Dichloromethane (DCM)
- Reagents for resin washing (e.g., Methanol, Isopropanol)

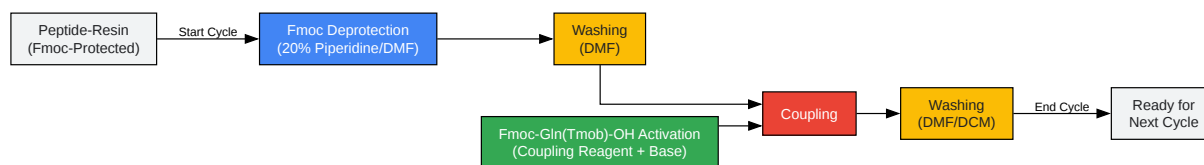
Procedure:

- **Resin Swelling:** The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
- **Fmoc Deprotection:** The DMF is drained, and a 20% piperidine in DMF solution is added to the resin to remove the N-terminal Fmoc protecting group from the peptide-resin. The reaction is typically agitated for 5-10 minutes and repeated once. The resin is then washed thoroughly with DMF to remove residual piperidine.
- **Amino Acid Activation:** In a separate vessel, **Fmoc-Gln(Tmob)-OH** (3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to activate the carboxylic acid group of the amino acid.
- **Coupling:** The activated **Fmoc-Gln(Tmob)-OH** solution is added to the deprotected peptide-resin in the reaction vessel. The mixture is agitated for 1-2 hours at room temperature to facilitate the coupling reaction.
- **Washing:** After the coupling is complete, the reaction solution is drained, and the resin is washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
- **Confirmation of Coupling (Optional):** A qualitative test, such as the Kaiser test, can be performed on a small sample of the resin to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Mandatory Visualization

The following diagram illustrates the key steps in the incorporation of **Fmoc-Gln(Tmob)-OH** during a cycle of solid-phase peptide synthesis.



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*Workflow for **Fmoc-Gln(Tmob)-OH** incorporation in SPPS.*

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